

2-Chloro-5-fluoro-3-methylpyridine physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-3-methylpyridine

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An In-Depth Technical Guide to **2-Chloro-5-fluoro-3-methylpyridine** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-fluoro-3-methylpyridine**, a key heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. The document details its core physical and chemical properties, predicted reactivity, plausible synthetic pathways, and significant role as an intermediate in the creation of complex, high-value molecules. Emphasis is placed on the scientific rationale behind its characteristics and handling protocols to ensure both safety and efficacy in a laboratory setting.

Chemical Identity and Molecular Structure

2-Chloro-5-fluoro-3-methylpyridine, also known as 2-Chloro-5-fluoro-3-picoline, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro group at the 2-position, a fluoro group at the 5-position, and a methyl group at the 3-position—creates a unique electronic and steric profile, making it a valuable synthon in organic chemistry.

- IUPAC Name: **2-chloro-5-fluoro-3-methylpyridine**^[1]
- CAS Number: 38186-84-4^[1]
- Molecular Formula: C₆H₅ClFN^[1]

- SMILES:CC1=CC(=CN=C1Cl)F[1]
- InChI:InChI=1S/C6H5ClFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3[1]
- InChIKey:FMPYGEFGXUAAKG-UHFFFAOYSA-N[1]

The structure combines an electron-withdrawing chlorine atom adjacent to the ring nitrogen, a strongly electron-withdrawing fluorine atom para to the nitrogen, and an electron-donating methyl group. This arrangement significantly influences the molecule's reactivity, particularly in nucleophilic substitution reactions.

Physicochemical Properties

The physical state and solubility of **2-Chloro-5-fluoro-3-methylpyridine** are critical for its handling, reaction setup, and purification. The compound is typically a low-melting solid.[2]

Property	Value	Source
Molecular Weight	145.56 g/mol	[1]
Appearance	White to almost white powder or lump	[2]
Melting Point	41.0 to 45.0 °C	[2]
Boiling Point	177.9 ± 35.0 °C (Predicted)	[2]
Density	1.264 ± 0.06 g/cm³ (Predicted)	[2]
Solubility	Soluble in Methanol	[2]
pKa	-1.59 ± 0.10 (Predicted)	[2]

Causality Insight: The melting point suggests that the compound is a solid at standard room temperature, simplifying weighing and handling but requiring dissolution in a suitable solvent for most reactions. Its solubility in methanol indicates its polarity, which is consistent with the presence of halogen atoms and a nitrogen heteroatom.

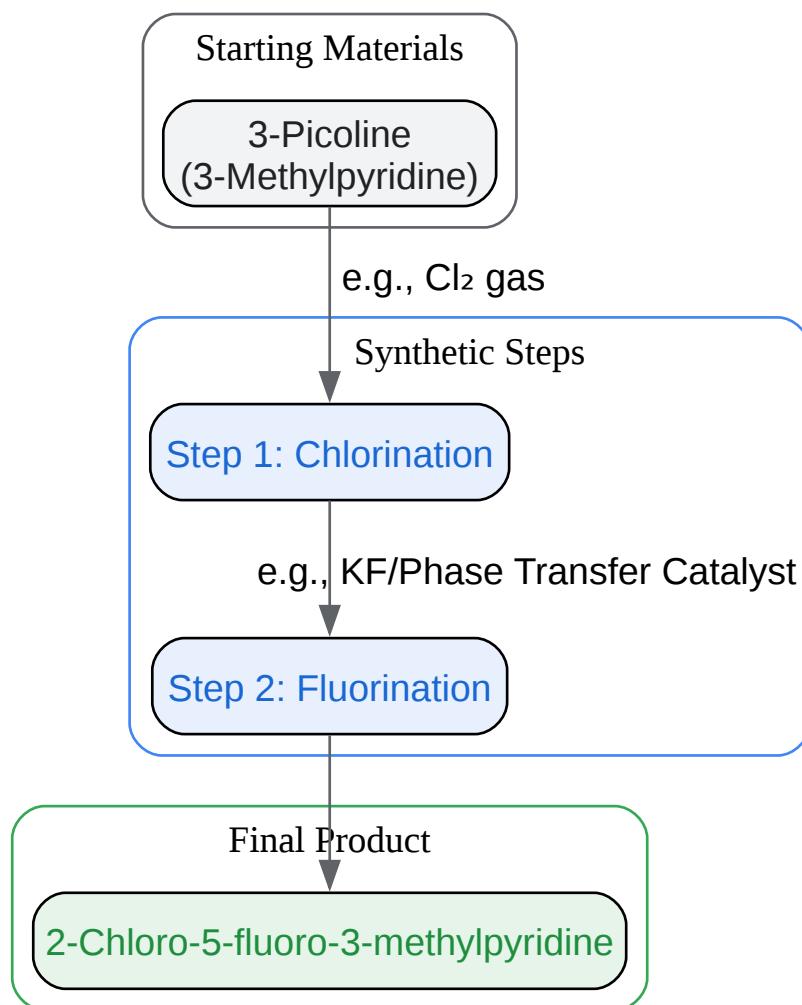
Reactivity and Chemical Profile

The reactivity of the pyridine ring is dictated by the interplay of its substituents. The nitrogen atom and the halogen atoms (Cl, F) are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is the most likely site for nucleophilic attack. This position is activated by the adjacent ring nitrogen and the fluorine atom at C5. Common nucleophiles like amines, alkoxides, or thiols can displace the chloride, providing a versatile method for further functionalization.
- Electrophilic Aromatic Substitution (SEA_r): The electron-deficient nature of the ring makes electrophilic substitution challenging. Any such reaction would likely be directed by the methyl group to the C4 or C6 positions, though harsh conditions would be required.
- Role of Fluorine: The fluorine atom at the C5 position significantly increases the metabolic stability of derivative molecules in drug discovery contexts.^[3] It also enhances the electrophilicity of the ring, further activating the C2 position for SNAr reactions.

Plausible Synthetic Pathway

While specific industrial synthesis routes for **2-Chloro-5-fluoro-3-methylpyridine** are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established pyridine chemistry. A common strategy involves building the substituted ring or modifying a pre-existing pyridine core. The following diagram illustrates a generalized workflow.



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Caption: Generalized synthetic workflow for **2-Chloro-5-fluoro-3-methylpyridine**.

Workflow Explanation:

- Chlorination: The synthesis can start from 3-methylpyridine (3-picoline).^{[4][5]} Direct chlorination can be achieved using chlorine gas, often with a catalyst, to install a chlorine atom at the C2 position, yielding 2-chloro-5-methylpyridine.^[4]
- Fluorination: The subsequent step is the introduction of the fluorine atom. A common method for fluorinating heterocyclic rings is nucleophilic substitution using a fluoride source like potassium fluoride (KF), often in an aprotic polar solvent and sometimes with a phase-transfer catalyst to improve reactivity.^[6] This step would convert an appropriate precursor to

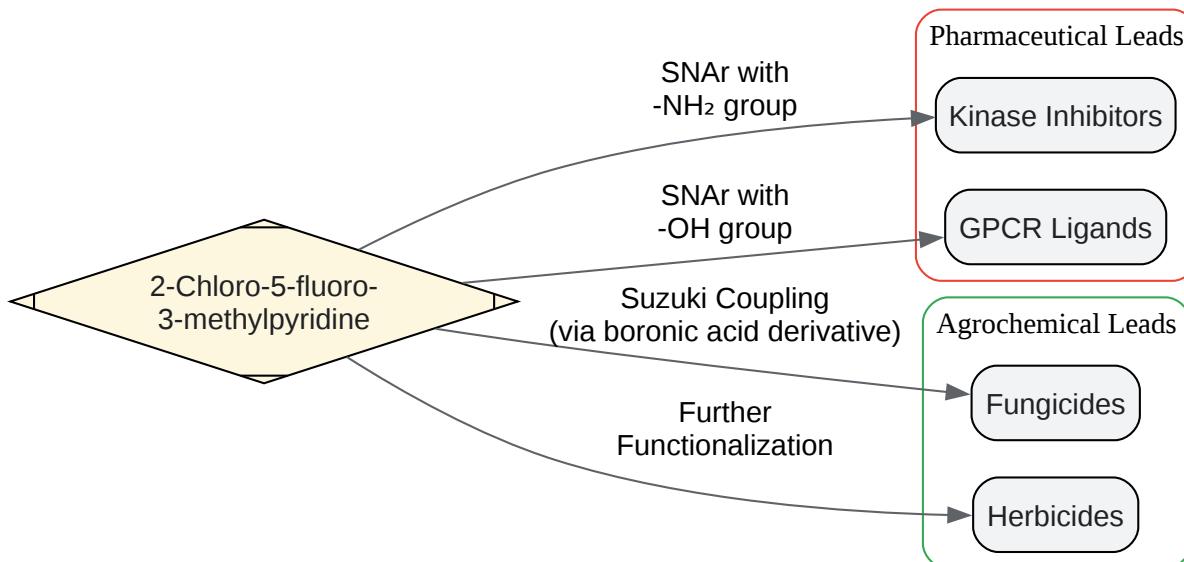
the final 5-fluoro product. The precise order of halogenation steps is crucial for selectivity and yield.

Applications in Research and Development

2-Chloro-5-fluoro-3-methylpyridine is not an end-product but a high-value intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules with desired biological activities.

- **Pharmaceuticals:** Fluorinated heterocyclic compounds are prevalent in modern pharmaceuticals.^[3] The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.^{[3][7]} This building block is ideal for synthesizing inhibitors, receptor antagonists, and other active pharmaceutical ingredients (APIs). For example, the pyrazolo[3,4-b]pyridine core found in the drug Vericiguat contains a fluorine atom at the C-5 position, which enhances its metabolic stability.^[3]
- **Agrochemicals:** Substituted pyridines are a cornerstone of the agrochemical industry, forming the basis for many potent herbicides, insecticides, and fungicides.^{[7][8]} The specific substitution pattern of **2-Chloro-5-fluoro-3-methylpyridine** can be used to develop next-generation crop protection agents with improved efficacy and environmental profiles.^{[7][9]}

The following diagram illustrates its role as a versatile scaffold.



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Caption: Role as a central building block in synthesis.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **2-Chloro-5-fluoro-3-methylpyridine**.

6.1. Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).^[1]

Hazard Code	Description	GHS Class
H302	Harmful if swallowed	Acute toxicity, oral
H315	Causes skin irritation	Skin corrosion/irritation
H319	Causes serious eye irritation	Serious eye damage/eye irritation
H335	May cause respiratory irritation	Specific target organ toxicity

6.2. Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

- Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
 - Eye Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.
 - Lab Coat: A flame-retardant lab coat is required.
- Dispensing and Weighing:
 - Dispense the solid carefully to avoid generating dust.
 - Use a dedicated spatula and weighing vessel.
 - Clean any spills immediately with an appropriate absorbent material.
- Reaction Setup:
 - Add the compound to the reaction vessel inside the fume hood.

- Ensure all glassware is properly secured.
- Post-Handling:
 - Wash hands thoroughly with soap and water after handling, even if gloves were worn.[\[10\]](#)
 - Decontaminate all surfaces and equipment used.
 - Dispose of contaminated waste in a designated, sealed hazardous waste container.

6.3. Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. An inert atmosphere is recommended for long-term storage to prevent potential degradation.[\[2\]](#)

Predicted Spectroscopic Characterization

While specific spectra are not publicly available, the key features can be predicted based on the molecular structure. This information is crucial for reaction monitoring and quality control.

- ^1H NMR:
 - Methyl Protons (-CH₃): A singlet peak expected around 2.2-2.5 ppm.
 - Aromatic Protons (Ar-H): Two distinct signals are expected in the aromatic region (7.0-8.5 ppm). Each will likely appear as a doublet or doublet of doublets due to coupling with the fluorine atom and the other aromatic proton.
- ^{13}C NMR:
 - Methyl Carbon (-CH₃): A signal in the aliphatic region (~15-20 ppm).
 - Aromatic Carbons: Six distinct signals are expected. The carbons bonded to fluorine and chlorine will show characteristic large and smaller C-F and C-Cl coupling constants, respectively. The carbon attached to fluorine (C5) will exhibit a large one-bond C-F coupling ($^{1}\text{JCF} \approx 240\text{-}260\text{ Hz}$).

- Mass Spectrometry (EI):
 - Molecular Ion (M^+): A prominent molecular ion peak should be observed. The isotopic pattern of chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1) will be a key diagnostic feature, showing two peaks at M^+ and $M+2$.

Conclusion

2-Chloro-5-fluoro-3-methylpyridine is a strategically designed chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. Its physicochemical properties, characterized by a low melting point and moderate polarity, along with a predictable reactivity profile dominated by nucleophilic aromatic substitution, make it a versatile tool for synthetic chemists. Proper adherence to stringent safety protocols is essential for its handling. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in the pursuit of novel, high-value chemical entities.

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